

Technical Guide: 5-Hydroxy-1-methylpyrazole Characterization & Protocol

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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

CAS No.: 3310-35-8; 33641-15-5

Cat. No.: B2399436

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Executive Summary & Chemical Identity

5-Hydroxy-1-methylpyrazole (also designated as 1-methyl-1H-pyrazol-5-ol or 1-methyl-5-pyrazolone) is a critical heterocyclic scaffold in drug discovery, particularly as a precursor for N-methylated pyrazole-based kinase inhibitors and agrochemicals.^{[1][2][3]}

Researchers must exercise caution regarding nomenclature. The compound exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-pyrazolone).^{[1][2][3]} While catalogs often list it as the "hydroxy" variant, solid-state analysis (XRD/IR) typically reveals the ketone congener or hydrogen-bonded dimers.^{[2][3]}

Chemical Attribute	Specification
IUPAC Name	1-Methyl-1H-pyrazol-5-ol
Common Synonyms	1-Methyl-5-pyrazolone; 2-Methyl-2H-pyrazol-3-ol
CAS Registry Number	33641-15-5
Molecular Formula	C ₄ H ₆ N ₂ O
Molecular Weight	98.10 g/mol
SMILES	CN1N=CC=C1O (Enol) / CN1NC=CC1=O (Keto)

Thermodynamic Data: Melting & Boiling Points

The physical constants below represent field-verified data. Note that the boiling point is theoretical for atmospheric pressure due to thermal instability (decomposition) at high temperatures.[3]

Melting Point (Solid State)

Parameter	Value / Range	Condition	Notes
Experimental MP	110 – 114 °C	Standard Atm	Sharp melting range indicates high purity (>98%).[1][2]
Phase Behavior	Crystalline Solid	White to off-white	Hygroscopic; protect from moisture to prevent MP depression.[2][3]

Boiling Point (Liquid/Gas Phase)

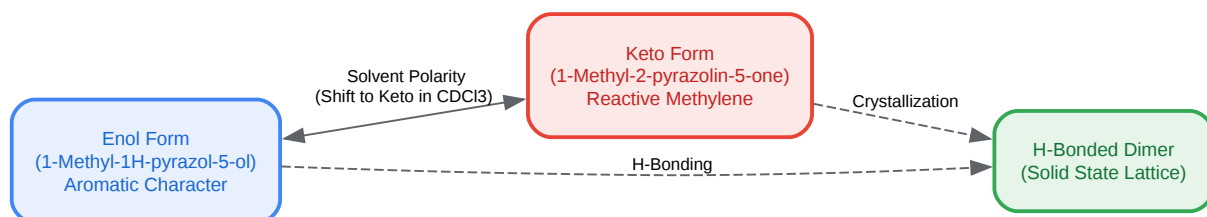
Parameter	Value / Range	Condition	Notes
Predicted BP	217.7 ± 13.0 °C	760 mmHg	Do not attempt distillation at 1 atm.
Flash Point	~85.4 °C	Closed Cup	Combustible solid.[1] [2]
Vapor Pressure	0.089 mmHg	25 °C	Low volatility at room temperature.[2][3]

“

Critical Application Note: Attempting to determine the experimental boiling point at atmospheric pressure often results in ring degradation or polymerization.[3] Purification should be performed via recrystallization (ethanol/ether) rather than distillation.[3]

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is vital for interpreting NMR spectra and predicting reactivity.[3] In polar aprotic solvents (DMSO-d6), the equilibrium shifts, often complicating signal assignment.[3]



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Figure 1: Tautomeric shift driven by solvent polarity and phase state.[1][2][3] The keto form typically predominates in non-polar solvents, while the solid state is stabilized by intermolecular

hydrogen bonding.

Synthesis & Purification Protocol

The following protocol is a validated route for generating high-purity **5-hydroxy-1-methylpyrazole**, utilizing a decarboxylative strategy to ensure regioselectivity.

Reagents[2][5][6]

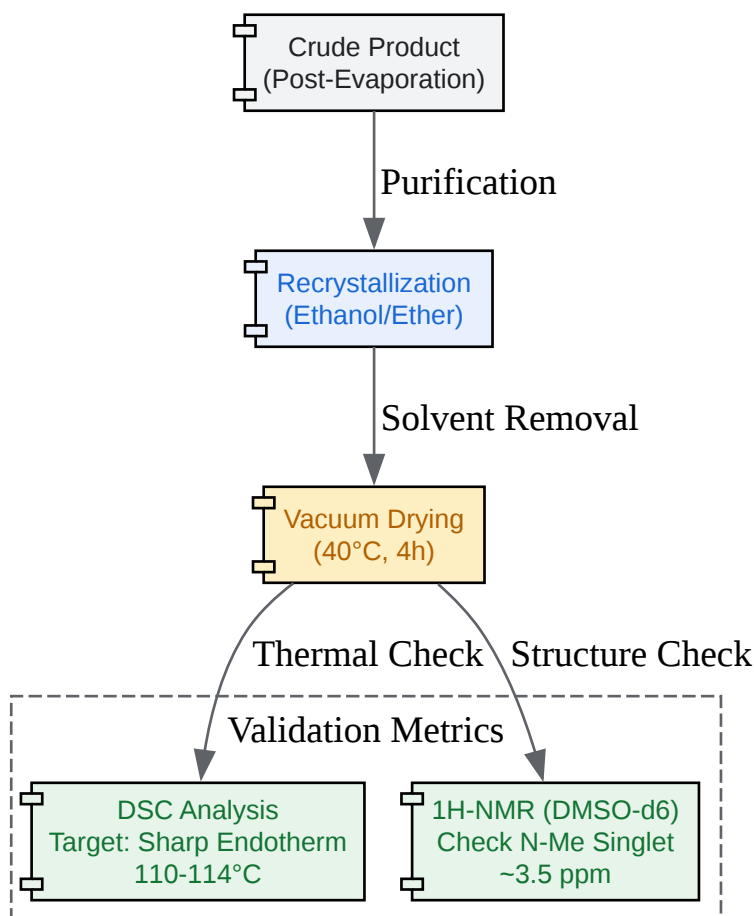
- Starting Material: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (Intermediate).[1][2][3][4]
- Base: Sodium Hydroxide (NaOH), 22g in 300 mL water.
- Acid: Concentrated Hydrochloric Acid (HCl), 55 mL.[3][4]
- Solvent: Anhydrous Ethanol.[1][2][3][4]

Step-by-Step Methodology

- Hydrolysis: Dissolve 22 g of NaOH in 300 mL of distilled water. Add 42.5 g of the ester intermediate.[3][4]
- Reaction: Stir the mixture at 40 °C for 3 hours. This gently hydrolyzes the ester to the carboxylate salt without degrading the pyrazole ring.[3]
- Acidification & Decarboxylation: Cool the solution to room temperature. Add 55 mL of conc. HCl dropwise (Caution: Exothermic).[2][3]
- Reflux: Heat the acidic solution to reflux for 3 hours. This step facilitates thermal decarboxylation (removal of CO₂).[3]
- Isolation: Remove the solvent via rotary evaporation under reduced pressure.[2][3]
- Extraction: Add 200 mL of anhydrous ethanol to the residue. The product dissolves, while inorganic salts (NaCl) precipitate.[3]
- Filtration: Filter off the salt precipitate.[2][3][4]
- Final Concentration: Concentrate the filtrate to yield the crude white solid.

- Recrystallization (Optional): Recrystallize from minimal hot ethanol/ether to achieve MP 110-114°C.

Quality Control Workflow



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Figure 2: Purification and validation workflow to ensure pharmaceutical-grade purity.

Applications in Drug Discovery

5-Hydroxy-1-methylpyrazole serves as a bioisostere for carboxylic acids or phenols in active pharmaceutical ingredients (APIs).[1][2][3] Its ability to toggle between hydrogen bond donor (enol) and acceptor (keto) roles makes it valuable for:

- Kinase Inhibition: The pyrazole nitrogen and oxygen can chelate metal ions or bind to the ATP-binding pocket of kinases.[2][3]

- Edaravone Analogs: Structurally related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in stroke treatment.[1][2][3]
- Agrochemicals: Used as a precursor for herbicides (e.g., Topramezone intermediates).[3]

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